
2,2-Dicyclohexylbutane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-Dicyclohexylbutane is an organic compound with the molecular formula C16H30. It is a derivative of butane where two hydrogen atoms are replaced by cyclohexyl groups. This compound is known for its unique structural properties and is used in various chemical and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dicyclohexylbutane typically involves the reaction of cyclohexylmagnesium bromide with butanone. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the Grignard reagent. The reaction mixture is then subjected to acidic workup to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be achieved through catalytic hydrogenation of dicyclohexylbutadiene. This method involves the use of a palladium catalyst under high pressure and temperature conditions to facilitate the hydrogenation process.
化学反応の分析
Types of Reactions
2,2-Dicyclohexylbutane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to yield cyclohexanone derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to produce cyclohexane derivatives.
Substitution: Halogenation reactions can be performed using halogens like chlorine or bromine to introduce halogen atoms into the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Chlorine or bromine in the presence of a catalyst such as iron(III) chloride.
Major Products Formed
Oxidation: Cyclohexanone derivatives.
Reduction: Cyclohexane derivatives.
Substitution: Halogenated cyclohexylbutane compounds.
科学的研究の応用
2,2-Dicyclohexylbutane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in organic reactions.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a building block for drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of polymers and other materials.
作用機序
The mechanism of action of 2,2-Dicyclohexylbutane involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
類似化合物との比較
2,2-Dicyclohexylbutane can be compared with other similar compounds such as:
2,3-Dicyclohexylbutane: Similar in structure but with different substitution patterns, leading to variations in chemical reactivity and applications.
Cyclohexylbutane: Lacks the second cyclohexyl group, resulting in different physical and chemical properties.
Dicyclohexylmethane: Contains a single methylene bridge between two cyclohexyl groups, differing in molecular structure and reactivity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
特性
CAS番号 |
54890-02-7 |
|---|---|
分子式 |
C16H30 |
分子量 |
222.41 g/mol |
IUPAC名 |
2-cyclohexylbutan-2-ylcyclohexane |
InChI |
InChI=1S/C16H30/c1-3-16(2,14-10-6-4-7-11-14)15-12-8-5-9-13-15/h14-15H,3-13H2,1-2H3 |
InChIキー |
AXABZNLJYTXFRF-UHFFFAOYSA-N |
正規SMILES |
CCC(C)(C1CCCCC1)C2CCCCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


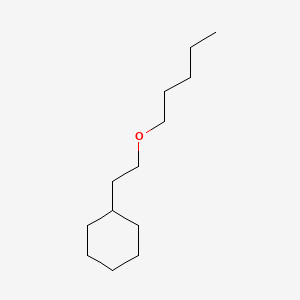
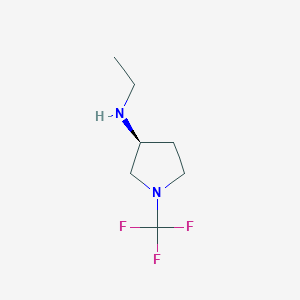
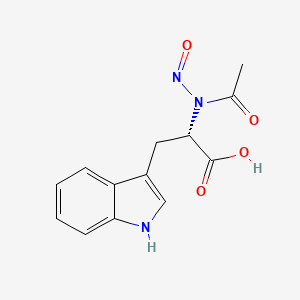
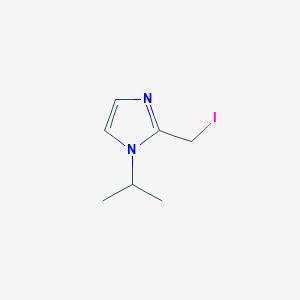
![6-(2-Aminoacetyl)-1,6-diazaspiro[3.4]octan-2-one](/img/structure/B13953421.png)

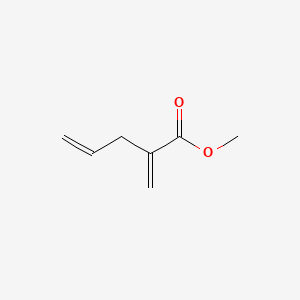
![2H-Imidazo[4,5-G]benzoxazole](/img/structure/B13953427.png)

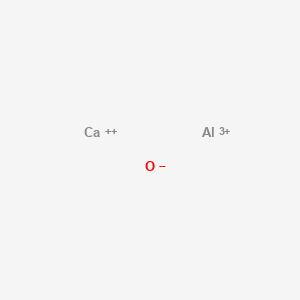

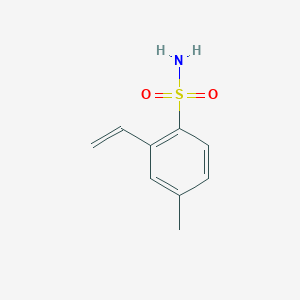
![(2-(2-Aminoethyl)-2-azaspiro[4.4]nonan-7-yl)methanol](/img/structure/B13953468.png)

